molecular formula C19H13ClN4O B10977415 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Número de catálogo: B10977415
Peso molecular: 348.8 g/mol
Clave InChI: CRJHHUUXGWSNMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic small molecule with a molecular formula of C19H14ClN5O and a molecular weight of 405.84 g/mol . This benzamide derivative is built around a privileged 1H-benzimidazole scaffold, a structure known for its wide array of pharmacological activities and its resemblance to naturally occurring nucleotides, which facilitates interaction with various biopolymers . The specific molecular architecture, incorporating both a benzimidazole core and a pyridyl moiety, is designed for targeted biological activity, particularly in the realms of anticancer and antimicrobial research. Compounds featuring the benzimidazole pharmacophore are extensively investigated as potential chemotherapeutic agents . They can function through multiple mechanisms, including acting as topoisomerase inhibitors , DNA intercalating agents , and kinase inhibitors . Furthermore, the structural motif of anilides and benzamides is frequently explored for developing cell differentiation inducers with potential as antineoplastic agents, suggesting a relevant mechanism of action for this compound in disrupting cancer cell proliferation . Beyond oncology, benzimidazole derivatives possess significant antimicrobial and antifungal properties, making them candidates for development against resistant pathogens . The presence of the chlorine substituent and the pyridin-3-yl group on the benzimidazole core is a common strategic modification in medicinal chemistry to optimize a compound's binding affinity , pharmacokinetic properties , and selectivity for target proteins . This reagent is presented as a key intermediate and tool compound for researchers in drug discovery, providing a versatile building block for the synthesis of novel analogs and for biochemical assay development in hit-to-lead optimization campaigns.

Propiedades

Fórmula molecular

C19H13ClN4O

Peso molecular

348.8 g/mol

Nombre IUPAC

2-chloro-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C19H13ClN4O/c20-15-6-2-1-5-14(15)19(25)22-13-7-8-16-17(10-13)24-18(23-16)12-4-3-9-21-11-12/h1-11H,(H,22,25)(H,23,24)

Clave InChI

CRJHHUUXGWSNMR-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)Cl

Origen del producto

United States

Métodos De Preparación

Condensation with Pyridine-3-Carboxaldehyde

A primary method involves reacting 4-nitro-1,2-diaminobenzene with pyridine-3-carboxaldehyde in refluxing ethanol under acidic conditions (HCl or acetic acid). The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C). This yields 2-(pyridin-3-yl)-1H-benzimidazol-5-amine , a critical intermediate.

Key reaction parameters :

  • Solvent : Ethanol or methanol

  • Temperature : 80–100°C

  • Time : 12–24 hours

  • Yield : 60–75%

Amide Bond Formation with 2-Chlorobenzoyl Chloride

The final step couples the benzimidazole intermediate with 2-chlorobenzoyl chloride to form the target compound.

Direct Acylation in Anhydrous Conditions

In a representative procedure, 2-(pyridin-3-yl)-1H-benzimidazol-5-amine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 2-Chlorobenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is refluxed for 24 hours, filtered, and purified via silica gel chromatography (ethyl acetate/hexane).

Optimized conditions :

ParameterValue
SolventTHF
Temperature66°C (reflux)
Reaction Time24 hours
BaseTriethylamine
PurificationColumn chromatography (2:1 ethyl acetate/hexane)
Yield49–58%

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

For improved yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed in dimethylformamide (DMF). This method activates the carboxylic acid derivative of 2-chlorobenzoic acid for amide bond formation.

Procedure :

  • 2-Chlorobenzoic acid (1.1 equiv) is treated with EDC (1.5 equiv) and DMAP (0.1 equiv) in DMF.

  • The benzimidazole amine (1.0 equiv) is added, and the reaction is stirred at 50°C for 24 hours.

  • Post-reaction, the mixture is diluted with water, filtered, and purified via chromatography.

Performance metrics :

  • Yield : 70–83%

  • Purity : >95% (HPLC)

Analytical Characterization

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz) :

  • δ 8.85 (dd, J = 4.8 Hz, 1H, pyridine-H2)

  • δ 8.66 (dd, J = 4.8 Hz, 1H, pyridine-H4)

  • δ 7.82–7.76 (m, 1H, benzamide-H4)

  • δ 7.48–7.56 (m, 2H, benzimidazole-H5/H6)

13C NMR (CDCl₃) :

  • δ 167.2 (C=O)

  • δ 150.8 (pyridine-C3)

  • δ 138.2 (benzimidazole-C2)

  • δ 131.3 (chlorobenzene-C2)

Chromatographic Purity

HPLC Analysis :

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 6.8 minutes

  • Purity : 98.5%

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acylation49–5895–97ModerateHigh
Carbodiimide Coupling70–8398–99HighModerate

The carbodiimide method offers superior yields and purity but requires costly reagents. Direct acylation remains advantageous for small-scale synthesis due to simpler setup.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., THF distillation) and automated chromatography improve cost efficiency .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-cloro-N-[2-(piridin-3-il)-1H-benzimidazol-5-il]benzamida puede sufrir diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como permanganato de potasio o trióxido de cromo.

    Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: El átomo de cloro puede ser sustituido con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y Condiciones Comunes

    Oxidación: Permanganato de potasio en medio ácido o neutro.

    Reducción: Hidruro de litio y aluminio en éter seco.

    Sustitución: Nucleófilos como aminas en presencia de una base como trietilamina.

Principales Productos Formados

    Oxidación: Formación de los correspondientes derivados de benzimidazol N-óxido.

    Reducción: Formación de derivados de benzimidazol reducidos.

    Sustitución: Formación de derivados de benzimidazol sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

2-cloro-N-[2-(piridin-3-il)-1H-benzimidazol-5-il]benzamida tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N-[2-(piridin-3-il)-1H-benzimidazol-5-il]benzamida implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional features of the target compound with related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzimidazole-Benzamide - 2-Chlorobenzamide
- Pyridin-3-yl at benzimidazole C2
~365.8* Not explicitly stated -
Flumbatinib (WHO, 2021) Benzamide-Pyrimidine - 4-Methylpiperazinylmethyl
- Pyridinylpyrimidinylamino group
602.6 Tyrosine kinase inhibitor (anticancer)
2-(3-Hydroxy-pyridin-2-yl)-1H-benzimidazole-5-carboxamidine Benzimidazole-Carboxamidine - 3-Hydroxypyridin-2-yl
- Carboxamidine at C5
262.3 Not explicitly stated (structural analog)
2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Benzamide-Pyrrolopyridine - Amino group
- Pyrrolopyridine-pyrazole hybrid
459.5 Experimental (unclassified)

*Estimated based on molecular formula.

Key Observations:

Benzamide vs.

Pyridine vs.

Chlorine Substituent : The 2-chloro group increases lipophilicity compared to hydroxylated analogs (e.g., ’s 3-hydroxypyridinyl derivative), which could improve blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Flumbatinib Compound
LogP (Predicted) ~3.2 4.1 1.8
Hydrogen Bond Donors 2 4 3
Rotatable Bonds 5 9 3

The target compound’s moderate logP and fewer rotatable bonds suggest balanced solubility and bioavailability compared to bulkier analogs like Flumbatinib.

Actividad Biológica

2-Chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is C17H15ClN4OC_{17}H_{15}ClN_{4}O with a molecular weight of 326.8 g/mol. The compound features a benzimidazole core substituted with a pyridine group and a chloro-benzamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(pyridin-3-yl)-1H-benzimidazole with chloroacetyl chloride in the presence of a base like triethylamine. The process is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.

Antiviral Activity

Research indicates that derivatives of benzimidazole, including 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide, exhibit antiviral properties. A study on benzamide derivatives demonstrated significant reduction in cytoplasmic HBV DNA levels, suggesting that these compounds may interact with the HBV core protein, inhibiting nucleocapsid assembly .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be elucidated. Its structural features are believed to enhance interactions with microbial targets.

Cancer Research

In cancer studies, compounds similar to 2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide have shown promise as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in various malignancies .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Assembly : By binding to specific sites on viral proteins, it disrupts the assembly process.
  • Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

StudyFindings
Reddy et al. (2017)Identified benzamide derivatives that inhibited RET kinase activity, suggesting potential for cancer therapy .
Recent Antiviral StudiesDemonstrated that certain benzamide derivatives significantly reduced HBV DNA levels, indicating their potential as antiviral agents .

Q & A

Q. Basic

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm pyridine protons; δ 7.0–8.0 ppm corresponds to benzimidazole and benzamide aromatic protons .
    • ¹³C NMR : Carbonyl signals (C=O) appear at ~168 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 363.08 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>98%) .

What strategies are employed to investigate the compound's potential as a histone deacetylase (HDAC) inhibitor, and how do structural features influence target binding?

Q. Advanced

  • HDAC Inhibition Assays :
    • Use fluorogenic substrates (e.g., Ac-Lys-Tyr-Amc) in HeLa cell nuclear extracts to measure deacetylase activity inhibition .
    • Compare IC₅₀ values with SAHA (vorinostat) as a positive control.
  • Structural Insights :
    • The benzamide group chelates Zn²⁺ in the HDAC active site, while the pyridine moiety enhances solubility and membrane permeability .
    • Molecular docking (e.g., AutoDock Vina) predicts binding affinity to HDAC isoforms (e.g., HDAC1 vs. HDAC6) .

How should researchers address discrepancies in biological activity data across different in vitro models for this compound?

Q. Advanced

  • Experimental Validation :
    • Replicate assays in standardized cell lines (e.g., MCF-7 for cancer, RAW264.7 for inflammation) to minimize variability .
    • Control for metabolic stability using liver microsomal assays .
  • Data Analysis :
    • Use ANOVA to assess significance of IC₅₀ differences.
    • Cross-validate with orthogonal methods (e.g., Western blot for HDAC inhibition vs. fluorometric assays) .

What computational approaches are utilized to predict the binding modes and pharmacokinetic properties of this benzamide derivative?

Q. Advanced

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes (e.g., HDAC1-PDB:4BKX) for 100 ns to assess binding stability .
  • ADMET Prediction :
    • Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4-mediated metabolism .
    • Rule-of-Five compliance: Molecular weight (<500 Da), logP (~3.2) suggest oral bioavailability .

What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs to enhance target selectivity and reduce off-target effects?

Q. Advanced

  • Analog Design :
    • Introduce substituents at the benzimidazole C5 position (e.g., -OCH₃, -CF₃) to modulate HDAC isoform selectivity .
  • Functional Assays :
    • Compare inhibition profiles across HDAC isoforms (1, 6, 10) to identify selective derivatives .
    • Screen for off-target kinase inhibition using KinomeScan panels .

How can researchers resolve contradictions in cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?

Q. Advanced

  • Model Optimization :
    • Use hypoxia-mimetic agents (e.g., CoCl₂) in 3D spheroids to better replicate tumor microenvironments .
    • Measure ATP levels (CellTiter-Glo) and caspase-3/7 activity (Apoptosis Assay) for mechanistic insights .
  • Data Interpretation :
    • Adjust IC₅₀ values for spheroid penetration limitations using diffusion-reaction models .

What analytical techniques are critical for assessing the compound's stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
    • Monitor degradation via UPLC-MS; identify hydrolyzed products (e.g., free benzimidazole) .
  • Light Sensitivity :
    • Conduct ICH Q1B photostability testing to guide storage conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.